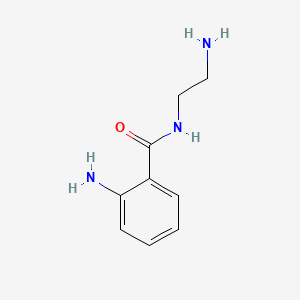

2-amino-N-(2-aminoéthyl)benzamide

Vue d'ensemble

Description

2-amino-N-(2-aminoethyl)benzamide, also known as 2-amino-N-(2-aminoethyl)benzamide, is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.22 g/mol. The purity is usually 95%.

The exact mass of the compound 2-amino-N-(2-aminoethyl)benzamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-amino-N-(2-aminoethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(2-aminoethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Étiquetage et analyse des glycanes

2-amino-N-(2-aminoéthyl)benzamide : est utilisé comme réactif d'étiquetage dans l'analyse des glycanes. Il a été spécifiquement utilisé dans la séparation et la préparation des N-glycanes. Ce composé permet l'immobilisation efficace des glycanes sur les surfaces des microréseaux, ce qui est crucial pour les études fonctionnelles .

Science des matériaux

En science des matériaux, les propriétés de ce composé peuvent être exploitées dans la synthèse de nouveaux matériaux, en particulier ceux qui nécessitent des configurations moléculaires spécifiques incluant des groupes amines pour la liaison ou l'interaction avec d'autres composés .

Synthèse chimique

This compound : joue un rôle dans la synthèse chimique où il peut servir de brique élémentaire pour des molécules plus complexes. Sa double fonctionnalité amine en fait un intermédiaire polyvalent dans la synthèse de divers composés chimiques .

Chromatographie

Le composé est utilisé dans les processus chromatographiques pour faciliter la séparation des substances. Sa structure peut interagir avec diverses molécules, ce qui la rend utile dans les étapes de purification de l'analyse chimique .

Chimie analytique

En chimie analytique, This compound peut être utilisé comme étalon ou réactif dans l'analyse qualitative et quantitative de substances chimiques en raison de sa structure et de ses propriétés bien définies .

Applications en biochimie

Il trouve des applications en biochimie, par exemple dans des études liées à la stabilité de l'ADN, à l'identification des protéines et à la fabrication de récepteurs d'ions pairs basés sur des modèles biologiques .

Recherche en sciences de la vie

Le composé est pertinent dans la recherche en sciences de la vie, où il peut être utilisé dans l'étude des processus biologiques et comme réactif dans le développement de produits pharmaceutiques .

Études pharmacologiques

Enfin, This compound pourrait être utilisé dans des études pharmacologiques, en particulier dans la conception et le développement de nouveaux médicaments ciblant des protéines ou des voies biologiques spécifiques .

Propriétés

IUPAC Name |

2-amino-N-(2-aminoethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-5-6-12-9(13)7-3-1-2-4-8(7)11/h1-4H,5-6,10-11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVBIJDFUDYJIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

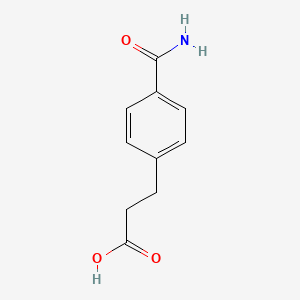

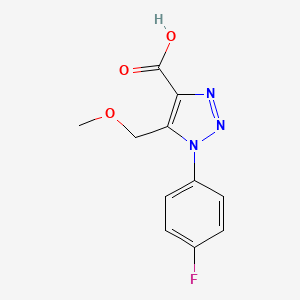

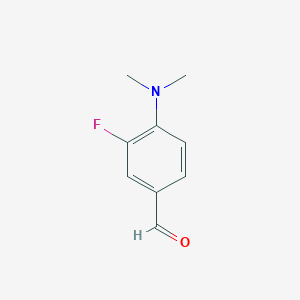

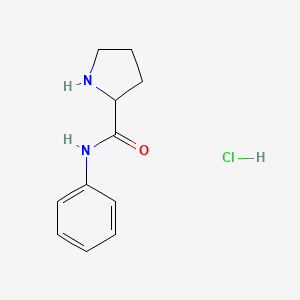

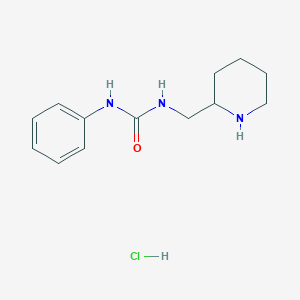

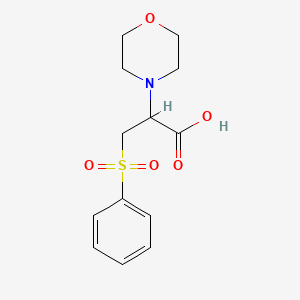

Feasible Synthetic Routes

Q1: Why is 2-amino-N-(2-aminoethyl)benzamide used in analyzing chondroitin sulfate oligosaccharides (CSOs)?

A: CSOs are complex molecules with challenging structural analysis due to their instability and low mass spectrometry detection sensitivity []. AEAB serves as a fluorescent linker, enhancing the detection sensitivity of CSOs in techniques like HPLC and mass spectrometry. The fluorescent tag allows for better visualization and separation of different CSO isomers, which are crucial for understanding their individual biological roles [].

Q2: How does AEAB labeling assist in studying the impact of pregnancy-related diseases on human milk oligosaccharides (HMOs)?

A: Similar to CSOs, analyzing HMOs requires sensitive detection methods. AEAB labeling combined with liquid chromatography-mass spectrometry (LC-MS) allows for the quantification of individual HMOs in colostrum samples []. This enables researchers to compare HMO profiles between mothers with and without pregnancy-related diseases like gestational diabetes mellitus and pregnancy-induced hypertension, providing insights into how these conditions affect HMO composition [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B1518684.png)

![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid](/img/structure/B1518692.png)

![3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride](/img/structure/B1518695.png)

![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B1518704.png)